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Compound of Interest

Compound Name:
10-Undecenamide, N-(2-

hydroxyethyl)-

CAS No.: 20545-92-0

Cat. No.: B1581069 Get Quote

Abstract
This application note details a comprehensive analytical framework for the characterization of

Undecylenamide MEA (Monoethanolamide), a non-ionic surfactant and antifungal agent

derived from undecylenic acid. Due to its amphiphilic nature and potential for hydrolysis,

rigorous quality control is required to quantify the active amide, residual free fatty acids

(Undecylenic Acid), and free amines (Monoethanolamide). We present two complementary

protocols: a Reversed-Phase HPLC-UV method for routine purity assay and a GC-MS method

utilizing silylation (BSTFA) for detailed impurity profiling and structural confirmation.

Introduction & Chemical Basis
Undecylenamide MEA (CAS: 20545-92-0) is the monoethanolamide of undecylenic acid.

Structurally, it possesses a hydrophobic C11 tail with a terminal alkene and a polar hydrophilic

head group containing both an amide and a primary hydroxyl moiety.

Chemical Formula:

[1]

Molecular Weight: 227.35 g/mol

Key Functional Groups: Terminal Alkene (
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), Amide (

), Primary Alcohol (

).

Critical Quality Attributes (CQAs)
In drug and cosmetic development, the following impurities must be controlled:

Residual Undecylenic Acid: Starting material; potential skin irritant.[2][3]

Free Monoethanolamide (MEA): Starting material; high pH, potential for nitrosamine

formation if contaminated with secondary amines.

Ester By-products: Amino-esters formed via O-acylation rather than N-acylation

(thermodynamically less stable).

Technique 1: High-Performance Liquid
Chromatography (HPLC-UV)
Objective: Routine quantitative assay of Undecylenamide MEA and quantification of free

Undecylenic Acid.

Method Rationale
Undecylenamide MEA lacks a strong chromophore. However, the amide bond absorbs at 200–

210 nm, and the terminal double bond contributes to absorption in the low UV range. A C18

stationary phase is selected to retain the hydrophobic undecyl chain, while a gradient elution

ensures the separation of the more polar free MEA (eluting at void volume) from the target

amide and the less polar free fatty acid.

Experimental Protocol
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Parameter Specification

Instrument
HPLC System with PDA/UV Detector (e.g.,

Agilent 1260/Waters Alliance)

Column
C18 (e.g., Zorbax Eclipse Plus C18), 150 mm x

4.6 mm, 3.5 µm

Column Temp 40°C (Maintains viscosity consistency)

Mobile Phase A
Water + 0.1% Formic Acid (Improves peak

shape for free acids)

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Detection
UV @ 210 nm (Primary), 254 nm (Secondary

check)

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Initial equilibration

2.0 90 10
Isocratic hold for polar

impurities

15.0 5 95
Linear ramp to elute

main amide

20.0 5 95 Wash step

21.0 90 10 Return to initial

25.0 90 10 Re-equilibration

Sample Preparation
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Stock Solution: Weigh 50 mg of Undecylenamide MEA into a 50 mL volumetric flask.

Dissolve in Methanol (HPLC Grade). Sonicate for 10 mins.

Working Standard: Dilute Stock 1:10 with Mobile Phase B (Initial conditions may cause

precipitation if too aqueous).

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Technique 2: Gas Chromatography - Mass
Spectrometry (GC-MS)
Objective: Structural confirmation and trace impurity profiling (specifically free amines and

chain-length homologs).

Method Rationale
Direct injection of fatty acid amides and free alkanolamines into GC often results in peak tailing

and thermal degradation due to hydrogen bonding of the amide and hydroxyl groups.

Derivatization is strictly required. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to

replace active protons with Trimethylsilyl (TMS) groups, rendering the analytes volatile and

thermally stable.

Experimental Protocol
Parameter Specification

Instrument GC-MS (Single Quadrupole), EI Mode (70 eV)

Column
5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30

m x 0.25 mm, 0.25 µm

Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

Inlet Temp 280°C

Injection Mode Split 10:1

Transfer Line 280°C

Mass Range 50 – 550 m/z
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Temperature Program
Initial: 100°C (Hold 1 min)

Ramp: 10°C/min to 300°C

Final: 300°C (Hold 5 min)

Total Run Time: ~26 mins

Derivatization Procedure (Critical Step)
Weigh: 10 mg of sample into a 1.5 mL GC vial.

Dissolve: Add 500 µL of Anhydrous Pyridine (Solvent & Acid Scavenger).

Reagent: Add 200 µL BSTFA + 1% TMCS (Catalyst).

Reaction: Cap and heat at 70°C for 30 minutes.

Note: Heat is necessary to fully silylate the amide nitrogen, which is sterically hindered

and less reactive than the hydroxyl oxygen.

Dilution: Dilute with 1 mL Ethyl Acetate or Hexane prior to injection to protect the filament.

Analytical Logic & Workflow Visualization
The following diagram illustrates the decision matrix for characterizing the sample, ensuring

both bulk purity and trace impurity identification are covered.

Undecylenamide MEA
Raw Material

Dissolve in MeOH

Derivatization
(BSTFA + Pyridine, 70°C)

HPLC-UV (C18)
Gradient Elution

GC-MS (HP-5ms)
TMS-Derivatives

Quantification:
1. Purity %

2. Free Acid Content

Identification:
1. Free MEA

2. Chain Homologs
3. Structural ID

Click to download full resolution via product page
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Caption: Dual-stream workflow ensuring quantitative assay (HPLC) and qualitative structural

verification (GC-MS).

Data Analysis & Interpretation
HPLC Chromatogram Expectations

t_R ~ 2-3 min: Free Monoethanolamine (MEA) & Polar impurities (Often unretained, elutes at

void).

t_R ~ 12-14 min: Undecylenamide MEA (Main Peak).

t_R ~ 15-16 min: Free Undecylenic Acid (Elutes later due to higher hydrophobicity in acidic

mobile phase).

GC-MS Spectral Interpretation
Upon silylation, the molecular weight shifts significantly.

Target: Undecylenamide MEA-diTMS (Silylation at -OH and -NH).

MW Calculation: 227 (Parent) + 144 (2x TMS group) - 2 (Hydrogens lost) = 369 m/z.

Note: Mono-TMS derivatives may appear if reaction is incomplete.

Impurity: Undecylenic Acid-TMS.

MW Calculation: 184 + 72 = 256 m/z.

Impurity: MEA-diTMS.

MW Calculation: 61 + 144 - 2 = 203 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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